molecular formula C17H12FN3O2 B8463155 CK1-IN-2

CK1-IN-2

Cat. No.: B8463155
M. Wt: 309.29 g/mol
InChI Key: XISSYJGQGSMWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CK1-IN-2 is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes a furo[3,4-b]pyridine core fused with a pyrazole ring and substituted with a 4-fluorophenyl group

Preparation Methods

The synthesis of CK1-IN-2 involves several steps, typically starting with the preparation of the pyrazole and furo[3,4-b]pyridine intermediates. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone, followed by the formation of the furo[3,4-b]pyridine core via a cyclization reaction involving a suitable pyridine derivative . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

CK1-IN-2 undergoes various chemical reactions, including:

Scientific Research Applications

CK1-IN-2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CK1-IN-2 involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

CK1-IN-2 can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C17H12FN3O2

Molecular Weight

309.29 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-7H-furo[3,4-b]pyridin-5-one

InChI

InChI=1S/C17H12FN3O2/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14/h2-8H,9H2,1H3

InChI Key

XISSYJGQGSMWHO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)C3=C4C(=NC=C3)COC4=O

Origin of Product

United States

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